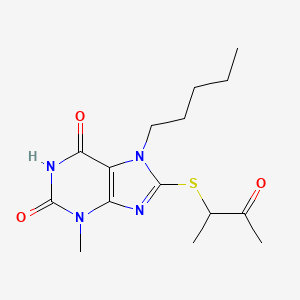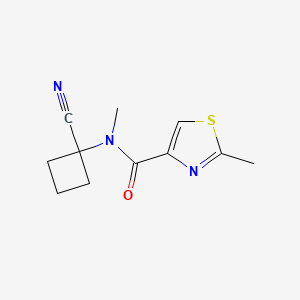
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide, also known as CTB or Cycloset, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiazole carboxamides and has been found to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is not fully understood. It is believed to act by modulating the activity of various signaling pathways involved in cell growth and survival. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to activate the AMPK pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of pro-inflammatory cytokines. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes. It has been shown to increase the expression of glucose transporters and improve glucose uptake in skeletal muscle and adipose tissue.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been extensively studied in scientific research and its pharmacological properties are well characterized. However, N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide also has some limitations for use in laboratory experiments. It is a relatively complex molecule that requires careful handling and storage. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is also expensive compared to other compounds that are commonly used in laboratory experiments.
Future Directions
There are several future directions for research on N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide. One potential application is in the treatment of cancer. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to have anti-tumor properties and could be developed as a potential anti-cancer drug. Another potential application is in the treatment of neurodegenerative diseases. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to have neuroprotective effects and could be developed as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide could be further studied for its potential applications in the treatment of diabetes and metabolic disorders.
Synthesis Methods
The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide involves the reaction of 4-bromo-2-methylthiazole with 1-cyanocyclobutane in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylacetamide to obtain the final product. The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-13-9(6-16-8)10(15)14(2)11(7-12)4-3-5-11/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJOARAXFKKYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-butyl-N~4~-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3003887.png)
methanone](/img/structure/B3003890.png)
![3-Methoxy-4-[(6-methyl-3-pyridyl)methoxy]aniline](/img/structure/B3003891.png)
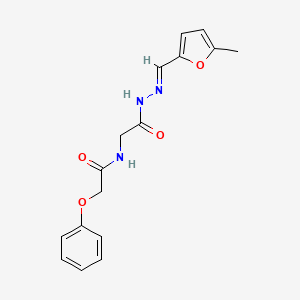
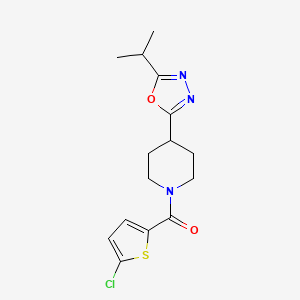
![3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003898.png)
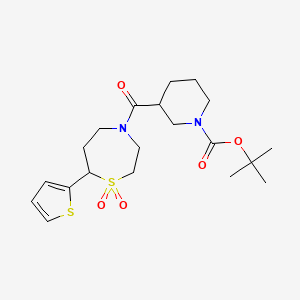
![Ethyl 4-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B3003900.png)
![N-(2-ethyl-6-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B3003901.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B3003904.png)
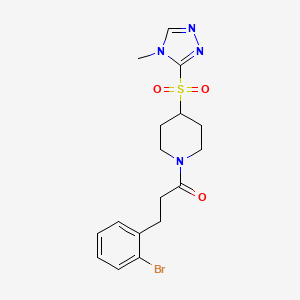
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

